![molecular formula C13H17Cl B13172778 [1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)
[1-(Chloromethyl)cyclohexyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Chloromethyl)cyclohexyl]benzene is an organic compound that features a benzene ring substituted with a cyclohexyl group and a chloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Chloromethyl)cyclohexyl]benzene typically involves the chloromethylation of cyclohexylbenzene. This can be achieved through the reaction of cyclohexylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure the desired product is obtained with high yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and economic viability of the production process .
化学反応の分析
Types of Reactions
[1-(Chloromethyl)cyclohexyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Substitution: Products include various substituted benzyl derivatives depending on the nucleophile used.
Oxidation: Products include benzyl alcohols and benzoic acids.
Reduction: The major product is the corresponding methylcyclohexylbenzene.
科学的研究の応用
[1-(Chloromethyl)cyclohexyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [1-(Chloromethyl)cyclohexyl]benzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. This reactivity is harnessed in various applications, including drug development and chemical synthesis .
類似化合物との比較
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl)-: Similar in structure but with different substitution patterns, leading to distinct chemical properties and reactivity.
Cyclohexylbenzene: Lacks the chloromethyl group, resulting in different reactivity and applications.
Uniqueness
[1-(Chloromethyl)cyclohexyl]benzene is unique due to the presence of both a cyclohexyl and a chloromethyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications .
特性
分子式 |
C13H17Cl |
|---|---|
分子量 |
208.72 g/mol |
IUPAC名 |
[1-(chloromethyl)cyclohexyl]benzene |
InChI |
InChI=1S/C13H17Cl/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChIキー |
CZXWMRBJLSTEJS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CCl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


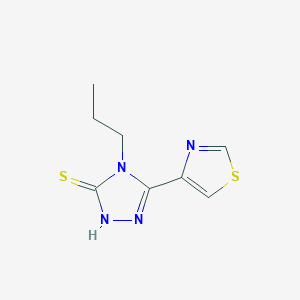
![5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13172710.png)
![(4AR,6S,7R,8R,8aS)-6-(allyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13172725.png)
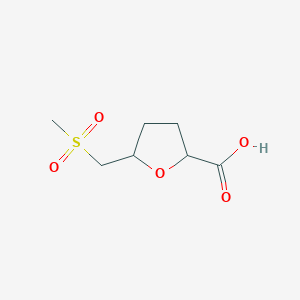
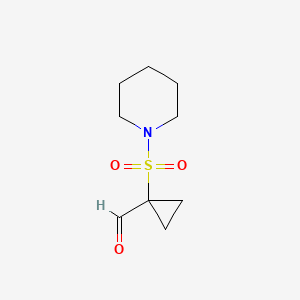
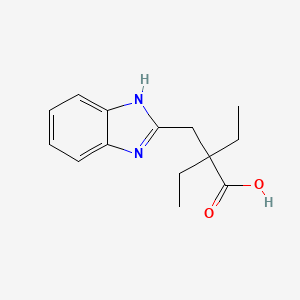
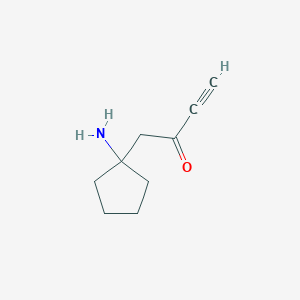
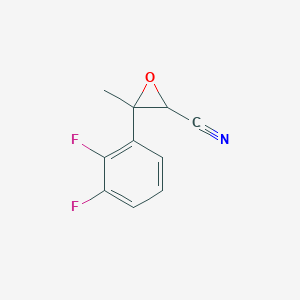
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)
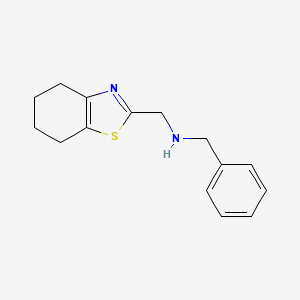

![5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13172770.png)

![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)
